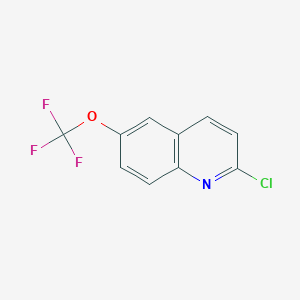

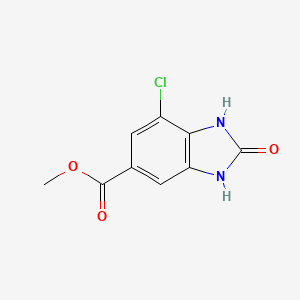

2-(Carboxymethyl)-5-fluorobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

- Double Cyanomethylation : β-alanine reacts with methanal and alkali cyanides, forming bis-methyl cyanides. Subsequent hydrolysis of these intermediates followed by acidification yields β-ADA (N-(2-carboxyethyl)iminodiacetic acid) with high purity . Michael Addition : Another approach involves the Michael addition of acrylic acid to iminodiacetic acid, producing the trisodium salt of β-ADA with good yield and purity .

Chemical Reactions Analysis

2-(Carboxymethyl)-5-fluorobenzoic acid acts as a tetradentate complexing agent . It forms 1:1 complexes with cations having a charge number of at least +2, such as Ca2+ or Mg2+ . These complexes are biodegradable, unlike those formed with conventional complexing agents like EDTA .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Wound Healing

Scientific Field

Biomedical Materials and Dermatology

Application Summary

This compound is instrumental in the development of self-healing hydrogels that are used for wound healing applications. These hydrogels can autonomously repair structural damage and restore their original functionalities, which is particularly beneficial in the medical treatment of wounds.

Methods of Application

The acid is incorporated into hydrogels that form dynamic covalent bonds, such as boronic ester bonds, which are not commonly observed in self-healing hydrogel systems. These hydrogels are applied directly to the wound site, where they facilitate the natural healing process.

Results Summary

The application of these hydrogels to wounds has shown to significantly enhance the healing process, reducing the healing time and improving the quality of tissue regeneration .

Continuing with the exploration of “2-(Carboxymethyl)-5-fluorobenzoic acid,” here’s another application:

Antimicrobial Hydrogels

Scientific Field

Microbiology and Material Science

Application Summary

The compound is used in the development of antimicrobial hydrogels, which are beneficial in preventing infections, especially in medical devices and wound dressings.

Methods of Application

2-(Carboxymethyl)-5-fluorobenzoic acid is incorporated into hydrogels using a one-step preparation method that involves an unconventional crosslinking agent, enhancing the antimicrobial properties of the hydrogel .

Results Summary

These hydrogels have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus , and have shown to improve cell viability, making them promising for therapeutic scaffolds in skin tissue engineering .

Eigenschaften

IUPAC Name |

2-(carboxymethyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXMBGNOEIFPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethyl)-5-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)